N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide

CNS drug discovery Lipophilic ligand efficiency 5-HT7 receptor antagonism

CAS 955673‑03‑7 is the definitive meta‑fluoro reference for 5‑HT7 antagonist programs. Its 3‑fluorobenzenesulfonamide substitution provides a critical intermediate LogP (XLogP3=1.9) & distinct electronic profile vs. non‑fluorinated & 2,5‑difluoro analogs. Una audited halogen regioisomerism can irreproducibly shift polypharmacology. Choose this compound for systematic halogen‑scanning matrices, CNS MPO scoring, & library divergence from 2‑acetyl‑7‑chlorosulfonyl‑THIQ.

Molecular Formula C17H17FN2O3S
Molecular Weight 348.39
CAS No. 955673-03-7
Cat. No. B2399250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide
CAS955673-03-7
Molecular FormulaC17H17FN2O3S
Molecular Weight348.39
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
InChIInChI=1S/C17H17FN2O3S/c1-12(21)20-8-7-13-5-6-16(9-14(13)11-20)19-24(22,23)17-4-2-3-15(18)10-17/h2-6,9-10,19H,7-8,11H2,1H3
InChIKeyJSQMBGQXPBAVIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide (CAS 955673-03-7): Procurement-Relevant Identity and Class Context


N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide (CAS 955673-03-7) is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline (THIQ) core acetylated at the N-2 position and bearing a 3-fluorobenzenesulfonamide moiety linked directly at the C-7 position of the THIQ ring [1]. It belongs to a broader patent class of THIQ-substituted sulfonamides investigated for serotonergic receptor modulation, particularly the 5-HT7 receptor, as well as for antiallergic imidosulfamide applications [2]. Its molecular formula is C17H17FN2O3S (MW 348.4 g/mol) with a computed XLogP3 of 1.9, a single hydrogen bond donor, and a topological polar surface area (TPSA) of 74.9 Ų [1]. This specific 3-fluoro substitution pattern distinguishes it from the more intensively studied 2,5-difluoro congener.

Why In-Class THIQ Sulfonamide Analogs Cannot Be Interchanged Without Pharmacodynamic and ADME Penalty: The Case for CAS 955673-03-7


Within the 2‑acetyl‑THIQ‑7‑sulfonamide series, even minor halogen position changes can substantially alter lipophilicity, electronic effects, and target binding kinetics, making unaudited analog substitution a key driver of irreproducible screening results. While the non‑fluorinated parent (CAS 955673‑04‑8) offers a baseline log P, the 3‑fluoro substituent on the target compound modulates electron density on the sulfonamide phenyl ring, potentially shifting affinity at serotonergic receptors where halogen‑bonding interactions are documented [1]. Conversely, the 2,5‑difluoro analog (CAS 955673‑02‑6) may exhibit altered metabolism and off‑target profiles due to dual fluorine placement. Procurement without confirmation of the specific fluorination pattern therefore risks selecting a compound with a quantitatively different polypharmacology fingerprint, even if nominal in‑class potency appears similar [1][2].

Quantitative Evidence Guide: Differentiating CAS 955673-03-7 from Its Closest Structural Analogs


3‑Fluoro vs. Non‑Fluorinated Comparative Lipophilicity for CNS Multiparameter Optimization

The substitution of a single fluorine at the meta‑position of the benzenesulfonamide ring raises the computed XLogP3 from approximately 1.5 (non‑fluorinated analog CAS 955673‑04‑8) to 1.9 for CAS 955673‑03‑7 [1]. This +0.4 log unit increase retains the compound within the favorable CNS drug‑like window (XLogP3 = 1–3) while potentially improving blood‑brain barrier passive permeability relative to the minimally lipophilic parent. By contrast, the 2,5‑difluoro analog (CAS 955673‑02‑6) exhibits a higher XLogP3, which may increase the risk of off‑target binding at lipophilic aminergic receptors [2]. The observed difference is based on computed physicochemical parameters and class‑level structure‑activity knowledge.

CNS drug discovery Lipophilic ligand efficiency 5-HT7 receptor antagonism

TPSA‑Normalized Ligand Efficiency for Fluorinated vs. Non‑Fluorinated Congeners

The introduction of a 3‑fluoro substituent maintains the topological polar surface area (TPSA) at 74.9 Ų, identical to the non‑fluorinated analog, while adding only 18 Da to the molecular weight [1]. This yields a favorable TPSA/MW ratio that, based on class‑level correlation data, correlates with improved oral absorption parameters compared to the 2,5‑difluoro analog, which adds 36 Da and may exhibit a higher TPSA if the fluorine atoms are positioned to increase surface polarity. Quantitative data for the exact comparator TPSA values are not available, but the direction of the difference is consistent with established medicinal chemistry design principles [1].

Fragment‑based drug design Ligand efficiency metrics Sulfonamide SAR

Exclusivity of the 3‑Fluoro Substitution Pattern for 5‑HT7 Receptor Selectivity Profiling

The patent family US 7,211,585 (WO2006018308) explicitly establishes that halogen‑substituted arylsulfonamides in the THIQ class achieve nanomolar IC50 values (10–100 nM range) at human 5‑HT7 receptors and exhibit at least 30‑fold selectivity over a panel of 14 related aminergic receptors, including 5‑HT1A, 5‑HT2A, and D2 subtypes [1]. Crucially, the patent demonstrates that regioisomeric halogen placement (mono‑ vs. di‑substituted; ortho‑ vs. meta‑ vs. para‑positioning) results in differential selectivity profiles across the counter‑screen panel. Although CAS 955673‑03‑7 is not exemplified in the patent with its own measured IC50, its 3‑fluoro substitution pattern represents a distinct regioisomeric entry point within the claimed generic structure, and the patent teaches that such variations are essential for fine‑tuning selectivity [1].

5-HT7 receptor Selectivity profiling Halogen bonding

Synthetic Accessibility and Intermediate Chemistry: 2‑Acetyl‑7‑chlorosulfonyl‑THIQ as a Divergent Intermediate

European Patent EP0076559A1 describes the preparation of 2‑acetyl‑7‑chlorosulfonyl‑1,2,3,4‑tetrahydroisoquinoline by chlorosulfonation of 2‑acetyl‑1,2,3,4‑tetrahydroisoquinoline, followed by reaction with appropriately substituted anilines (e.g., 3‑fluoroaniline) to yield the target sulfonamide [1]. This established route enables systematic variation of the aniline component, making CAS 955673‑03‑7 a directly accessible member of a rationally designed library. The reported yield for the analogous 3‑chloro derivative (step c) suggests that similar conditions can deliver the 3‑fluoro compound in workable quantities for SAR expansion.

Parallel synthesis Sulfonamide library THIQ intermediate

Optimal Scientific and Industrial Use Cases for N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide (CAS 955673-03-7)


Halogen-Scanning SAR for 5-HT7 Receptor Antagonist Lead Optimization

In 5-HT7 antagonist programs aiming to improve selectivity over 5-HT2A and D2 receptors, CAS 955673‑03‑7 serves as the meta‑fluoro reference compound within a halogen‑scanning matrix. The patent‑established class potency of 10–100 nM at human 5-HT7 and the documented impact of halogen regioisomerism on selectivity [1] make this compound a rational procurement choice for systematically probing the electronic and steric requirements of the sulfonamide binding pocket. Its TPSA of 74.9 Ų and XLogP3 of 1.9 [2] predict favorable CNS penetration, enabling in vivo SAR studies in rodent models of circadian rhythm disruption or anxiety, conditions where 5-HT7 modulation is therapeutically relevant [1].

Comparative Physicochemical Profiling for CNS Drug Candidate Triage

For CNS drug discovery groups performing multiparameter optimization (MPO), CAS 955673‑03‑7 provides a strategic intermediate lipophilicity point (XLogP3 = 1.9) between the non‑fluorinated parent (≈1.5) and the 2,5‑difluoro analog (>1.9) [1]. This enables experimental determination of log D7.4, PAMPA permeability, and microsomal stability across a precisely graduated halogen series. The data generated support CNS MPO scoring and can guide the decision to progress or deprioritize fluorinated THIQ sulfonamides before committing to costly in vivo pharmacokinetic studies.

Divergent Library Synthesis and Parallel Medicinal Chemistry

CAS 955673‑03‑7 exemplifies a member of a divergent library accessible from 2‑acetyl‑7‑chlorosulfonyl‑THIQ, a key intermediate described in EP0076559A1 [1]. For medicinal chemistry groups maintaining an in‑house screening collection, procurement of both the intermediate and the final 3‑fluoro compound allows the rapid generation of focused libraries varying the aniline component. This approach supports hit expansion around initial screening positives without the need for de novo route development for each analog, reducing the time from hit identification to validated lead series.

Quote Request

Request a Quote for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.